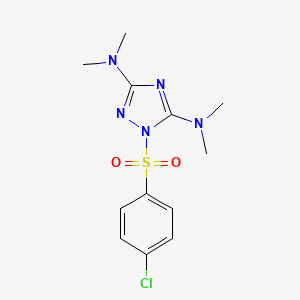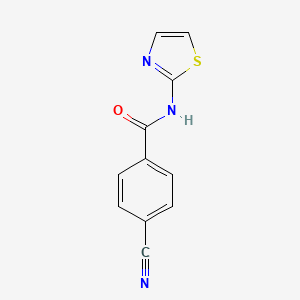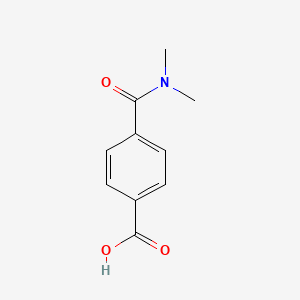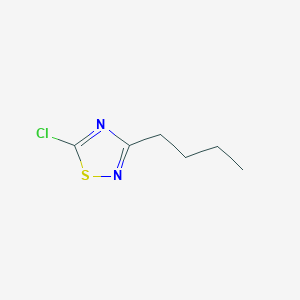
1-((4-Chlorphenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazol-3,5-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a useful research compound. Its molecular formula is C12H16ClN5O2S and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Chemische Eigenschaften
Die Verbindung wird aus 4-Chlorbenzoesäure in mehreren Schritten synthetisiert, was letztendlich zu 5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-sulfonamid-Derivaten führt. Diese Derivate weisen aufgrund ihres 1,3,4-Thiadiazol-Moleküls interessante Eigenschaften auf . Die Syntheseroute beinhaltet Veresterung, Hydrazinierung, Salzbildung und Cyclisierung.
Antivirale Aktivität
Einige der synthetisierten Sulfonamide (insbesondere die Verbindungen 7b und 7i) haben eine antivirale Aktivität gegen das Tabakmosaikvirus (TMV) gezeigt . Dieses antivirale Potenzial könnte wertvoll für den Pflanzenschutz und die Landwirtschaft sein.
Biologische Aktivitäten von Sulfonamiden
Sulfonamid-Derivate, einschließlich derer, die das 1,3,4-Thiadiazol-Molekül enthalten, haben eine breite Palette biologischer Aktivitäten. Sie sind bekannt für ihre antibiotischen Eigenschaften . Zusätzlich haben bestimmte 1,3,4-Thiadiazole antimykotische, antibakterielle und Antikonvulsions-Eigenschaften gezeigt . Diese vielfältigen Aktivitäten machen sie zu interessanten Kandidaten für weitere Untersuchungen.
Potenzielle landwirtschaftliche Anwendungen
Sulfonamid-Derivate wurden auf ihre herbiziden Eigenschaften untersucht, was sie für potenzielle landwirtschaftliche Anwendungen relevant macht . Obwohl weitere Forschung erforderlich ist, deutet ihre Bioaktivität darauf hin, dass sie zum Pflanzenschutz beitragen könnten.
Industrielle Anwendungen
Bis(4-chlorphenyl)sulfon, ein Vorläufer der fraglichen Verbindung, wird bei der Synthese von starren und temperaturbeständigen Polymeren wie PES oder Udel verwendet . Diese Polymere finden Anwendungen in verschiedenen Industrien, darunter Ingenieurwesen und Materialwissenschaften.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUPUWKVNVRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
![3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2583159.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)


![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)



